molecular formula C17H17ClN6O3 B1671324 Eszopiclone CAS No. 138729-47-2

Eszopiclone

Numéro de catalogue: B1671324
Numéro CAS: 138729-47-2
Poids moléculaire: 388.8 g/mol
Clé InChI: GBBSUAFBMRNDJC-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'ésopiclone est un hypnotique non benzodiazépinique utilisé principalement pour le traitement de l'insomnie. Il s'agit de l'énantiomère S actif de la zopiclone et appartient à la classe des cyclopyrrolones. L'ésopiclone est commercialisé sous le nom de marque Lunesta et a été approuvé pour un usage médical aux États-Unis en 2004 . Il agit en interagissant avec les récepteurs de l'acide gamma-aminobutyrique (GABA) dans le cerveau pour produire des effets sédatifs .

Mécanisme D'action

Target of Action

Eszopiclone, a nonbenzodiazepine hypnotic drug, primarily targets the GABA-A (or GABAA) receptor subunits 1, 3, and 5 . These receptors are ligand-gated ion channels that mediate most inhibitory responses in the brain .

Mode of Action

This interaction possibly explains its hypnotic and sedative effects .

Biochemical Pathways

This compound potentiates α1β2γ3 receptors with equal potency to α1β2γ2, but with a 1.5-fold reduction in efficacy . This modulation of the GABA receptor complexes enhances the inhibitory actions of GABA, leading to the therapeutic (hypnotic and anxiolytic) effects of this compound .

Pharmacokinetics

This compound is rapidly absorbed, with a time to peak concentration (tmax) of approximately 1 hour and a terminal-phase elimination half-life (t1/2) of approximately 6 hours . It is extensively metabolized by oxidation and demethylation, primarily through the Cytochrome P450-3A (CYP3A) isoforms . Up to 75% of an oral dose of racemic zopiclone is excreted in the urine as inactive metabolites, with less than 10% excreted as parent drug .

Result of Action

The interaction of this compound with the GABA receptor complexes results in an enhancement of the inhibitory actions of GABA. This leads to the therapeutic effects of this compound, which include sedative and hypnotic effects that improve both the latency phase and the maintenance phase of sleep .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a high-fat/heavy meal may delay the absorption of this compound, thus delaying its onset of action . Additionally, the systemic exposure of this compound is doubled in severe hepatic impairment with no change in Cmax or Tmax . The mean half-life in healthy nonelderly individuals (6.1 h) is prolonged in the elderly, in patients with hepatic insufficiency, and by coadministration of CYP3A inhibitors .

Analyse Biochimique

Biochemical Properties

Eszopiclone’s effect is thought to occur via binding with the GABA receptor complexes at binding sites located near benzodiazepine receptors, possibly explaining its hypnotic and sedative effects . It has particular affinity for GABA-A receptor subunits 1, 3, and 5 .

Cellular Effects

This compound is a sedative-hypnotic used in the treatment of insomnia, improving both the latency phase and the maintenance phase of sleep . In animal studies, this compound has been shown to make ripples sparser, while other drugs like zolpidem increase ripple density . Additionally, this compound led to a drastic decrease in spike firing, both in putative pyramidal cells and interneurons .

Molecular Mechanism

The exact mechanism of action of this compound is unclear; however, it is believed to work by interacting with the GABA receptors . This compound is classified as a nonbenzodiazepine or Z-drug and a sedative and hypnotic of the cyclopyrrolone group .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce the latency to nonrapid eye movement (NREM) sleep and increase NREM sleep amounts . It did not enhance sleep-dependent procedural memory consolidation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have varying effects on hippocampal ripples and spike activity . The dosage of this compound can influence these effects .

Metabolic Pathways

This compound is metabolized in the liver through oxidation and demethylation, mediated by CYP3A4 and CYP2E1 .

Transport and Distribution

This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within approximately 1 hour . It is weakly bound to plasma protein (52-59%) .

Subcellular Localization

Given its lipophilic nature and its interaction with intracellular GABA receptors, it is likely that this compound can cross the cell membrane and localize within the cell where it exerts its effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'ésopiclone implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Une méthode courante implique la réaction de l'acide 6-(5-chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-carboxylique avec la 4-méthylpipérazine en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour former le produit souhaité . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante.

Méthodes de production industrielle

La production industrielle de l'ésopiclone implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres réactionnels tels que la température, le solvant et le temps de réaction. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour s'assurer qu'il répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L'ésopiclone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'ésopiclone peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déchlorés ou déméthylés .

Applications de la recherche scientifique

L'ésopiclone a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les interactions des hypnotiques non benzodiazépiniques avec les récepteurs du GABA . En biologie et en médecine, l'ésopiclone est étudié de manière approfondie pour ses effets sur les rythmes du sommeil, la fonction cognitive et son utilisation potentielle dans le traitement d'autres affections telles que l'anxiété et la dépression . Industriellement, l'ésopiclone est utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration .

Mécanisme d'action

L'ésopiclone exerce ses effets en se liant au complexe récepteur GABA-A à un site distinct du site de liaison des benzodiazépines. Cette interaction renforce les effets inhibiteurs du GABA, conduisant à une augmentation de l'influx d'ions chlorure et à l'hyperpolarisation de la membrane neuronale. Le résultat est un effet sédatif et hypnotique qui aide à induire et à maintenir le sommeil . L'ésopiclone a une affinité particulière pour les sous-unités du récepteur GABA-A contenant l'isoforme alpha-1 .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L'ésopiclone est unique parmi ces composés en raison de son affinité de liaison spécifique pour les sous-unités du récepteur GABA-A et de son approbation pour un usage à long terme dans le traitement de l'insomnie . Contrairement à certains autres hypnotiques, l'ésopiclone a été démontré qu'il améliorait l'endormissement et le maintien du sommeil sans tolérance significative ni insomnie de rebond .

Propriétés

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046086
Record name Eszopiclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eszopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2), 8.85e-01 g/L
Record name Eszopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00402
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESZOPICLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eszopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action of eszopiclone is unknown at this time but is thought to occur via binding with the GABA receptor complexes at binding sites located near benzodiazepine receptors, possibly explaining its hypnotic and sedative effects. It has particular affinity for GABA-A (or GABAA) receptor subunits 1, 3 and 5. Eszopiclone increases GABA-A channel currents significantly. GABA-A channels are major inhibitory channels that cause CNS depression when their receptors are activated., Eszopiclone, the S-enantiomer of zopiclone (not commercially available in the US), is a sedative and hypnotic agent that is structurally unrelated to benzadiazepines and other sedative and hypnotic agents that are commercially available in the US, including barbiturates, imidazopyridines (e.g., zolpidem), and pyrazolopyrimidines (e.g., zaleplon). Eszopiclone is pharmacologically similar to zaleplon and zolpidem; all of these agents have been shown to interact with the CNS gamma-aminobutyric acid (GABA) receptor complex at binding domains located close to or allosterically coupled to benzodiazepine receptors., The precise mechanism of action of eszopiclone as a hypnotic is unknown. Its pharmalogic effect is believed to result from its interaction with GABA-receptor complexes at binding domains located close to or allosterically coupled to benzodiazepine receptors.
Record name Eszopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00402
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESZOPICLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to light-yellow crystalline solid

CAS No.

138729-47-2
Record name Eszopiclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138729-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eszopiclone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138729472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eszopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00402
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eszopiclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESZOPICLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZX80K71OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ESZOPICLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eszopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202-203
Record name Eszopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00402
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-O,O′-dibenzoyl tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylamino pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eszopiclone
Reactant of Route 2
Reactant of Route 2
Eszopiclone
Reactant of Route 3
Reactant of Route 3
Eszopiclone
Reactant of Route 4
Reactant of Route 4
Eszopiclone
Reactant of Route 5
Reactant of Route 5
Eszopiclone
Reactant of Route 6
Eszopiclone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.